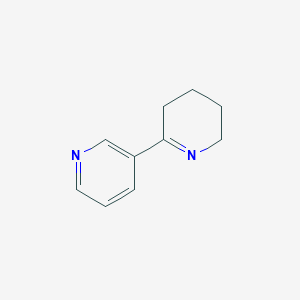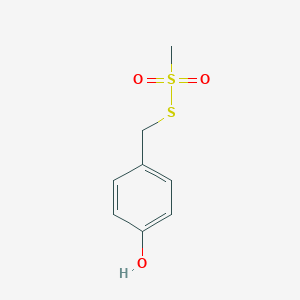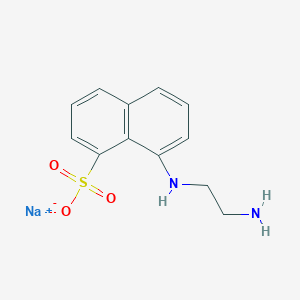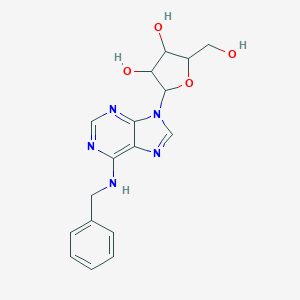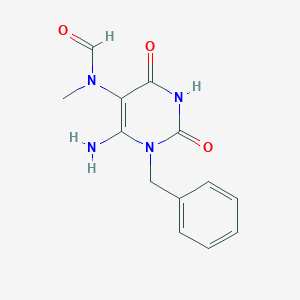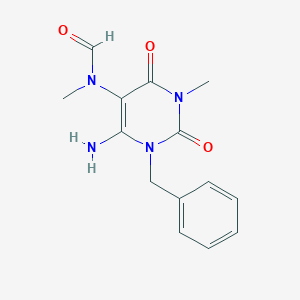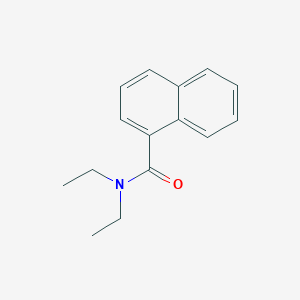
R-(+)-可替宁
描述
R-(+)-Cotinine, also known as (+)-cotinine, is a naturally occurring alkaloid found in the tobacco plant Nicotiana tabacum. It is the primary metabolite of nicotine and is formed after nicotine has been metabolized in the body. R-(+)-Cotinine is a chiral molecule, meaning that it has two stereoisomers, R-(+)- and S-(-)-Cotinine. Both of these isomers are found in the human body, but the R-(+)- isomer is the most abundant. R-(+)-Cotinine is a key biomarker for the assessment of tobacco use and exposure, and has been used in research to better understand the effects of nicotine on the human body.
科学研究应用
研究物种尼古丁代谢的差异:它用于研究物种尼古丁代谢的差异,如 Jenner, Gorrod 和 Beckett (1973) 在 "Xenobiotica" 中的研究所示 (Jenner, Gorrod, & Beckett, 1973)。
在记忆障碍中的潜在应用:R-(+)-和 S-()-可替宁可能使 α7 烟碱乙酰胆碱受体对低水平乙酰胆碱敏感,从而可能改善阿尔茨海默病和其他记忆障碍的识别记忆。这在 2015 年发表在 "The Journal of Pharmacology and Experimental Therapeutics" 中的一项研究中进行了探讨 (Terry, Callahan, & Bertrand, 2015)。
作为尼古丁烟雾暴露的生物标志物:它用作尼古丁烟雾的戒断标志物,并评估非吸烟者的被动吸烟,如 López 等人在 2004 年发表在 "Journal of Liquid Chromatography & Related Technologies" 中的研究中所讨论的 (López et al., 2004)。
研究可替宁代谢:它是豚鼠肝脏制剂产生的 R-(+)-和 S-(-)-尼古丁的主要体外代谢物,如 Jenner, Gorrod 和 Beckett (1973) 在 "Xenobiotica; the fate of foreign compounds in biological systems" 中的另一项研究中指出的 (Jenner, Gorrod, & Beckett, 1973)。
应激和认知损伤研究:2018 年,Mendoza 等人发现可替宁加上磷虾油可以防止小鼠因长期约束应激而导致的星形胶质细胞丢失、抑郁样行为和认知损伤。这项研究发表在 "Frontiers in Neuroscience" 中 (Mendoza et al., 2018)。
吸烟行为和暴露研究:可替宁被广泛用作主动和被动吸烟研究以及戒烟研究中的生物标志物,如发表在 "Journal of Epidemiology and Community Health" (Etter & Perneger, 2001)、"Clinical Chemistry" (Zuccaro et al., 1997) 和 "Tobacco Control" (Matt et al., 1999) 等期刊上的研究所示。
环境应用:可替宁可以用磁性双钙钛矿氧化物在电化学高级氧化应用中焚烧,表明其在环境修复中的潜力,如 Hammouda 等人在 2019 年发表在 "Applied Catalysis B: Environmental" 中的研究所示 (Hammouda et al., 2019)。
动物动力学研究:已经研究了 R-(+)-可替宁在兔子和米格鲁犬等动物中的处置动力学,以了解可替宁生物转化途径如何受立体化学影响,如 Jacob 等人在 "Journal of pharmaceutical sciences" 中报告的 (1988) (Jacob et al., 1988)。
作用机制
Target of Action
R-(+)-Cotinine is a major metabolite of nicotine and has been found to have several effects on the nervous system . While the exact targets of R-(+)-Cotinine are still being elucidated, it is known to interact with various receptors in the brain, potentially modulating their activity .
Mode of Action
R-(+)-Cotinine interacts with its targets in the brain, leading to changes in neuronal activity . It has been suggested that R-(+)-Cotinine may modulate the activity of these targets, potentially leading to changes in neurotransmitter release, synaptic plasticity, and neuronal excitability .
Biochemical Pathways
The exact biochemical pathways affected by R-(+)-Cotinine are still being investigated. It is known that r-(+)-cotinine can influence several neurotransmitter systems in the brain, potentially affecting a variety of downstream signaling pathways .
Pharmacokinetics
The pharmacokinetics of R-(+)-Cotinine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, R-(+)-Cotinine is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver, and its metabolites are excreted in the urine . The exact impact of these ADME properties on the bioavailability of R-(+)-Cotinine is still being studied.
Result of Action
The action of R-(+)-Cotinine at its targets leads to a variety of molecular and cellular effects. These include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of neuronal excitability . These effects may contribute to the observed behavioral and cognitive effects of R-(+)-Cotinine.
Action Environment
The action, efficacy, and stability of R-(+)-Cotinine can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other substances that can interact with R-(+)-Cotinine or its targets
生化分析
Biochemical Properties
R-(+)-Cotinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathways of nicotine in the liver .
Cellular Effects
R-(+)-Cotinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
R-(+)-Cotinine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-(+)-Cotinine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of R-(+)-Cotinine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
R-(+)-Cotinine is involved in the metabolic pathways of nicotine, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
R-(+)-Cotinine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
| Record name | R-(+)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32162-64-4 | |
| Record name | R-(+)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions differences in the clearance of R- and S-cotinine in rabbits. What does this suggest about the metabolism of these enantiomers?
A1: The research [] states that the clearance of (R)-cotinine is twice that of (S)-cotinine in rabbits. This difference in clearance rates suggests that the metabolic pathways responsible for eliminating cotinine from the body are influenced by the stereochemistry of the molecule. In simpler terms, the rabbit's body processes the R- and S-enantiomers of cotinine differently. This highlights the importance of considering stereochemistry in drug metabolism studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)
